Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate
Description
Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate is a morpholine derivative featuring a cyanomethyl substituent at the 3-position of the morpholine ring and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity and stability under various reaction conditions. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol . The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions, achieving a moderate yield of 62% under optimized conditions . Key spectral data, such as NMR and HRMS, confirm its structural integrity, while its physical state (white solid) and chromatographic behavior (Rf = 0.3 in cyclohexane:ethyl acetate 6:1) aid in purification and characterization .
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHWUGFJYMIHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-51-1 | |
| Record name | tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with tert-butyl cyanomethyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form morpholinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the cyanomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Morpholinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted morpholines and amines.
Scientific Research Applications
Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate belongs to a broader class of Boc-protected morpholine derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic utility.
Physicochemical Properties
- Polarity and Solubility: The cyanomethyl derivative exhibits moderate polarity due to the nitrile group, contrasting with the highly polar hydroxymethyl analog. The ethoxycarbonyl variant shows intermediate polarity, soluble in ethers and esters .
- Thermal Stability: The hydroxymethyl compound has a high boiling point (320.7°C), reflecting strong hydrogen-bonding interactions, whereas the cyanomethyl derivative decomposes at lower temperatures .
- Chirality : Enantiopure analogs like (3R)-hydroxymethyl and (3S)-hydroxymethyl morpholines (CAS: 215917-99-0 and 714971-28-5) demonstrate the importance of stereochemistry in drug design, with applications in kinase inhibitors and chiral auxiliaries .
Biological Activity
Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate is a synthetic compound with potential biological applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring substituted with tert-butyl and cyanomethyl groups. Its molecular formula is , with a molecular weight of approximately 212.25 g/mol. The unique structure contributes to its potential interactions with biological targets, making it a candidate for medicinal chemistry research .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Morpholine Ring : The morpholine structure is synthesized through the reaction of appropriate amines and cyclic ethers.
- Cyanomethylation : The introduction of the cyanomethyl group is achieved via nucleophilic substitution reactions.
- Carboxylation : The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or its derivatives under specific conditions.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, which could be relevant for therapeutic applications .
- Receptor Binding : Interaction studies have shown that this compound may bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
This compound has shown promising results in preliminary antimicrobial assays. For instance, compounds structurally related to it demonstrated significant inhibition against various bacterial strains, including multidrug-resistant strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | <0.03125 μg/mL |
| Compound B | Klebsiella pneumoniae | 1–4 μg/mL |
Case Studies
- Anticancer Research : A study explored the effects of similar morpholine derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in Ewing sarcoma cells and inhibit growth in breast cancer lines (MCF-7) without triggering heat shock responses .
- Neuropharmacological Effects : Another investigation assessed the allosteric modulation of GABA receptors by related compounds, indicating potential applications in treating neurological disorders .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| (S)-4-Boc-(3-hydroxymethyl)morpholine | 0.85 | Hydroxymethyl group instead of cyanomethyl |
| tert-Butyl morpholine-4-carboxylate | 0.81 | Lacks cyanomethyl group |
| tert-Butyl (cyanomethyl)(methyl)carbamate | 0.77 | Different backbone structure |
This comparative analysis highlights the distinctiveness of this compound due to its specific substituents which may enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
